molecular formula C9H5BrIN B580762 8-Bromo-6-iodoquinoline CAS No. 1245563-17-0

8-Bromo-6-iodoquinoline

Cat. No. B580762
CAS RN: 1245563-17-0
M. Wt: 333.954
InChI Key: PZFOVNDUVUJBHD-UHFFFAOYSA-N
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Description

8-Bromo-6-iodoquinoline is a chemical compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 . It is used in laboratory settings for scientific research and development .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored in a refrigerated environment .

Scientific Research Applications

Medicinal Chemistry Applications

8-Hydroxyquinoline, a related compound to 8-bromo-6-iodoquinoline, serves as a significant heterocyclic scaffold in organic and analytical chemistry due to its chromophore properties, facilitating the detection of various metal ions and anions. Over the past two decades, the medicinal chemistry community has shown considerable interest in this moiety due to its significant biological activities. Synthetic modifications of 8-hydroxyquinoline aim to develop potent, target-based broad-spectrum drug molecules for treating several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-hydroxyquinoline and its derivatives position them as promising drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).

Analytical Chemistry Applications

In the realm of analytical chemistry, 8-hydroxyquinoline solutions have been explored for their potential in bromate titrations, demonstrating the utility of certain indicators in achieving sharp endpoints in titration experiments. This application underscores the versatility of 8-hydroxyquinoline derivatives in analytical methodologies, offering precise analytical tools for various chemical analyses (Belcher, 1949).

Potential in Treatment of Protozoal Infections

The review of 8-aminoquinoline analogs, such as tafenoquine and primaquine, emphasizes their effectiveness against malaria infections and potential in treating visceral leishmaniasis. These compounds have been recognized for their prophylactic properties against malaria, with recent developments focusing on reducing toxicity and enhancing efficacy. The exploration of these analogs continues to contribute valuable insights into the development of antiprotozoal drugs with improved therapeutic actions and reduced side effects (Tekwani & Walker, 2006).

Fluorescent Probes for Zinc Ion Determination

Recent studies have highlighted the application of 8-amidoquinoline derivatives as fluorescent sensors for Zn2+ ion detection in environmental and biological contexts. The introduction of carboxamide groups into the 8-aminoquinoline molecule enhances water solubility and cell membrane permeability, offering promising tools for zinc ion analysis. These derivatives exhibit fast reactivity, good selectivity, and biocompatibility, making them valuable in designing sensitive and selective chemosensors for Zn2+ detection (Mohamad et al., 2021).

Safety and Hazards

8-Bromo-6-iodoquinoline is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation and may cause long-lasting harmful effects to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-bromo-6-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFOVNDUVUJBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682013
Record name 8-Bromo-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245563-17-0
Record name 8-Bromo-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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